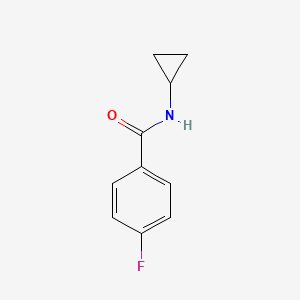

N-Cyclopropyl 4-fluorobenzamide

Description

BenchChem offers high-quality N-Cyclopropyl 4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropyl 4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSPTZQFKWMPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399175 | |

| Record name | N-cyclopropyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88229-16-7 | |

| Record name | N-cyclopropyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Cyclopropyl-4-fluorobenzamide: A Technical Guide to its Discovery and Synthesis

Abstract

N-Cyclopropyl-4-fluorobenzamide is a synthetic compound that has emerged as a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, history, and detailed synthetic protocols. Initially synthesized in the context of developing novel inhibitors for GABA uptake transporters, its utility has since been recognized in the construction of more complex molecules across various therapeutic areas. This document details the seminal synthesis, physicochemical properties, and the analytical methods for its characterization, serving as a critical resource for researchers in drug discovery and organic synthesis.

Introduction

N-Cyclopropyl-4-fluorobenzamide (CAS No. 88229-16-7) is a member of the benzamide class of organic compounds, characterized by a cyclopropyl group attached to the amide nitrogen and a fluorine atom at the 4-position of the benzene ring. While not a therapeutic agent itself, its structural motifs are prevalent in a wide range of biologically active molecules. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring, combined with the metabolic stability often associated with the fluoro-substituent, make this compound a desirable building block in the design of novel pharmaceuticals. This guide will trace the origins of N-Cyclopropyl-4-fluorobenzamide, providing a detailed account of its first reported synthesis and the scientific context of its discovery.

Discovery and History

The first documented synthesis of N-Cyclopropyl-4-fluorobenzamide appears in a 2010 publication in the European Journal of Medicinal Chemistry by Faust, M. R., Höfner, G., Pabel, J., and Wanner, K. T.[1] The primary focus of this research was the synthesis and evaluation of azetidine derivatives as novel GABA uptake inhibitors. Within this study, N-Cyclopropyl-4-fluorobenzamide was synthesized, likely as a key intermediate or a reference compound, in the broader effort to develop selective inhibitors for the GABA transporters (GATs), which are critical in regulating neurotransmitter levels in the central nervous system. The development of such inhibitors holds therapeutic potential for neurological disorders like epilepsy.

While the compound itself was not the primary focus of the biological investigation in the 2010 paper, its synthesis was a necessary step in the construction of the target molecules. Since its initial description, N-Cyclopropyl-4-fluorobenzamide has been cited in various patents related to the development of inhibitors for targets such as poly (ADP-ribose) polymerase (PARP), Pim kinases, and beta-secretase, highlighting its role as a versatile starting material in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of N-Cyclopropyl-4-fluorobenzamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 88229-16-7 | N/A |

| Molecular Formula | C₁₀H₁₀FNO | N/A |

| Molecular Weight | 179.19 g/mol | N/A |

| Melting Point | 118-119 °C | [2] |

| Boiling Point | 323.6 ± 25.0 °C (predicted) | [2] |

| Density | 1.2 ± 0.1 g/cm³ (predicted) | [2] |

| Appearance | White solid | N/A |

Experimental Protocols

Synthesis of N-Cyclopropyl-4-fluorobenzamide

The synthesis of N-Cyclopropyl-4-fluorobenzamide is achieved through a standard amidation reaction between 4-fluorobenzoyl chloride and cyclopropylamine. The following protocol is based on the general procedures described in the literature.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of N-Cyclopropyl-4-fluorobenzamide.

Materials and Reagents:

-

4-Fluorobenzoyl chloride

-

Cyclopropylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of cyclopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C is added a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in dichloromethane dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford N-Cyclopropyl-4-fluorobenzamide as a white solid.

Analytical Characterization

The structure and purity of the synthesized N-Cyclopropyl-4-fluorobenzamide can be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ 7.79 – 7.70 (m, 2H, ArH), 7.12 – 7.01 (m, 2H, ArH), 6.37 (s, 1H, NH), 2.90 – 2.80 (m, 1H, CH-cyclopropyl), 0.89 – 0.81 (m, 2H, CH₂-cyclopropyl), 0.63 – 0.55 (m, 2H, CH₂-cyclopropyl).

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Calculated for C₁₀H₁₁FNO⁺ [M+H]⁺: 180.08, Found: 180.1.

Biological Activity and Signaling Pathways

As N-Cyclopropyl-4-fluorobenzamide was primarily synthesized as an intermediate for GABA uptake inhibitors, there is limited publicly available data on its own biological activity. The broader class of N-aroyl-N-alkyl-substituted GABA amides and related compounds are known to interact with the GABAergic system.

GABAergic Signaling Pathway:

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters increases the concentration and duration of GABA in the synapse, leading to enhanced GABAergic signaling. This mechanism is a therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.

Figure 2: Simplified diagram of a GABAergic synapse and the target of GABA uptake inhibitors.

While N-Cyclopropyl-4-fluorobenzamide itself has not been extensively profiled as a GAT inhibitor, its structural components are found in molecules designed to target this pathway. Further research would be required to elucidate any direct biological activity of this compound.

Conclusion

N-Cyclopropyl-4-fluorobenzamide, first reported in 2010 as part of a study on GABA uptake inhibitors, has since become a readily available and valuable building block in medicinal chemistry. Its straightforward synthesis and the desirable properties of its constituent moieties have led to its use in the development of a variety of potential therapeutic agents. This technical guide provides a foundational understanding of the discovery, synthesis, and potential biological context of this important chemical intermediate, serving as a valuable resource for the scientific community.

References

First Synthesis of N-Cyclopropyl-4-fluorobenzamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl-4-fluorobenzamide (CAS 88229-16-7) is a synthetic organic compound that incorporates a 4-fluorobenzamide moiety and an N-cyclopropyl group. The 4-fluorobenzoyl group is a common feature in many biologically active compounds, while the cyclopropyl ring is a bioisostere often used in drug design to improve metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, N-Cyclopropyl-4-fluorobenzamide serves as a valuable intermediate for the synthesis of a wide range of more complex molecules with potential applications in drug discovery.

Synthetic Pathway

The most direct and widely accepted method for the synthesis of N-Cyclopropyl-4-fluorobenzamide is the nucleophilic acyl substitution reaction between 4-fluorobenzoyl chloride and cyclopropylamine. This reaction is a standard procedure for amide bond formation. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.

The primary precursor, 4-fluorobenzoyl chloride, can be synthesized from 4-fluorotoluene through a two-step process involving chlorination followed by hydrolysis, as detailed in the experimental protocols.

Experimental Protocols

Synthesis of 4-fluorobenzoyl chloride from 4-fluorotoluene

This two-step protocol is based on established industrial synthesis methods.

Step 1: Chlorination of 4-fluorotoluene

-

Reaction: Under ultraviolet irradiation, 4-fluorotoluene undergoes radical chlorination to form 4-fluorotrichlorotoluene.

-

Procedure:

-

To a reaction vessel equipped with a UV lamp, stirrer, and gas inlet, add 4-fluorotoluene.

-

Heat the vessel to 70-85 °C.

-

Introduce chlorine gas while irradiating the mixture with UV light.

-

Monitor the reaction by gas chromatography (GC) until the starting material is consumed.

-

The resulting 4-fluorotrichlorotoluene can be used directly in the next step.

-

Step 2: Hydrolysis of 4-fluorotrichlorotoluene

-

Reaction: 4-fluorotrichlorotoluene is hydrolyzed in the presence of a catalyst to yield 4-fluorobenzoyl chloride.

-

Procedure:

-

To the crude 4-fluorotrichlorotoluene from the previous step, add water.

-

Add a composite catalyst of ferric trichloride (FeCl₃) and zinc chloride (ZnCl₂).

-

Heat the mixture to facilitate the hydrolysis reaction.

-

Upon completion, the 4-fluorobenzoyl chloride can be purified by distillation.

-

First Synthesis of N-Cyclopropyl-4-fluorobenzamide

This representative protocol is adapted from a general method for the synthesis of amides from acid chlorides and primary amines.[1]

-

Reaction: 4-fluorobenzoyl chloride reacts with cyclopropylamine in the presence of a base to form N-Cyclopropyl-4-fluorobenzamide.

-

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or Cyrene™.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add cyclopropylamine (1.0 equivalent) to the stirred mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture.

-

The product, N-Cyclopropyl-4-fluorobenzamide, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether) to yield a white solid.[2]

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis of N-Cyclopropyl-4-fluorobenzamide and its precursor.

Table 1: Physicochemical Properties of N-Cyclopropyl-4-fluorobenzamide

| Property | Value | Reference |

| CAS Number | 88229-16-7 | [2] |

| Molecular Formula | C₁₀H₁₀FNO | |

| Molecular Weight | 179.19 g/mol | |

| Melting Point | 118-119 °C | [2] |

Table 2: Representative Reaction Parameters for the Synthesis of N-Cyclopropyl-4-fluorobenzamide

| Parameter | Value |

| Solvent | Dichloromethane or Cyrene™ |

| Base | Triethylamine |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Purity (Typical) | >98% after recrystallization |

Mandatory Visualizations

Caption: Synthetic workflow for N-Cyclopropyl-4-fluorobenzamide.

Potential Applications in Drug Discovery

While N-Cyclopropyl-4-fluorobenzamide itself is not known to have significant biological activity, its structural motifs are present in a variety of compounds with therapeutic potential. The N-cyclopropyl group can enhance metabolic stability and the 4-fluorophenyl moiety is a common feature in many active pharmaceutical ingredients. Therefore, this compound serves as a valuable starting material for the synthesis of novel drug candidates.

Caption: Role as an intermediate in drug discovery.

References

N-Cyclopropyl-4-fluorobenzamide: A Comprehensive Technical Guide

CAS Number: 88229-16-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of N-Cyclopropyl-4-fluorobenzamide. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Properties and Data

N-Cyclopropyl-4-fluorobenzamide is a synthetic organic compound featuring a cyclopropyl group attached to the amide nitrogen and a fluorine atom at the para position of the benzoyl ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FNO | Angene |

| Molecular Weight | 179.19 g/mol | Angene |

| Melting Point | 118-119 °C | Biosynce |

| Boiling Point | 323.6 ± 25.0 °C at 760 mmHg | Biosynce |

| Density | 1.2 ± 0.1 g/cm³ | Biosynce |

| Appearance | White to off-white crystalline solid (typical) | Inferred from related compounds |

Synthesis and Characterization

The synthesis of N-Cyclopropyl-4-fluorobenzamide can be achieved through the acylation of cyclopropylamine with 4-fluorobenzoyl chloride. This is a standard method for amide bond formation.

Experimental Protocol: Synthesis

Materials:

-

4-fluorobenzoyl chloride

-

Cyclopropylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve cyclopropylamine and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of 4-fluorobenzoyl chloride in dichloromethane to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by Thin Layer Chromatography).

-

Quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-Cyclopropyl-4-fluorobenzamide.

DOT Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of N-Cyclopropyl-4-fluorobenzamide.

Characterization Data (Predicted and from Analogous Compounds)

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), NH proton (broad singlet, variable), cyclopropyl methine proton (multiplet, ~2.8-3.0 ppm), cyclopropyl methylene protons (multiplets, ~0.5-1.0 ppm). |

| ¹³C NMR | Carbonyl carbon (~165-170 ppm), aromatic carbons (multiple signals, ~115-165 ppm, with C-F coupling), cyclopropyl methine carbon (~22-25 ppm), cyclopropyl methylene carbons (~5-10 ppm). |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 180.08. |

| HPLC | A single major peak on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient). |

Potential Biological Activities and Experimental Protocols

The structural motifs of N-Cyclopropyl-4-fluorobenzamide, namely the cyclopropylamide and the fluorinated benzene ring, are present in various biologically active molecules. This suggests that the title compound may exhibit a range of pharmacological properties.

Potential Anti-inflammatory Activity

Benzamide derivatives are known to possess anti-inflammatory properties. An in-vitro protein denaturation assay can be used as a preliminary screening method to evaluate this potential.

Experimental Protocol: In-vitro Anti-inflammatory Activity (Protein Denaturation Assay)

-

Preparation of Solutions:

-

Prepare a stock solution of N-Cyclopropyl-4-fluorobenzamide in a suitable solvent (e.g., DMSO).

-

Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

-

Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

-

Assay Procedure:

-

In a series of test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of various concentrations of the test compound.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

DOT Diagram: Anti-inflammatory Assay Workflow

Caption: Workflow for the in-vitro protein denaturation assay.

Potential Antimicrobial and Antifungal Activities

The cyclopropane ring and fluorinated aromatic systems are found in several antimicrobial and antifungal agents. The biological activity of N-Cyclopropyl-4-fluorobenzamide against various bacterial and fungal strains could be investigated using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Potential Antioxidant Activity

The antioxidant potential could be assessed using standard in-vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Safety Information

Based on information for similar chemical compounds, N-Cyclopropyl-4-fluorobenzamide should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

N-Cyclopropyl-4-fluorobenzamide is a readily synthesizable compound with potential for biological activity based on its structural components. This guide provides a foundational understanding of its properties and outlines experimental approaches for its synthesis and evaluation. Further research is warranted to fully characterize this compound and explore its pharmacological potential.

Spectroscopic and Synthetic Profile of N-Cyclopropyl-4-fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

| Property | Value |

| Chemical Name | N-Cyclopropyl-4-fluorobenzamide |

| CAS Number | 88229-16-7[1] |

| Molecular Formula | C₁₀H₁₀FNO[1] |

| Molecular Weight | 179.19 g/mol [1] |

| Melting Point | 118-119 °C[2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Cyclopropyl-4-fluorobenzamide. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy to structurally related molecules.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.80 | dd | 8.5, 5.5 | 2H, Ar-H (ortho to C=O) |

| ~7.10 | t | 8.5 | 2H, Ar-H (ortho to F) |

| ~6.20 | br s | - | 1H, NH |

| ~2.90 | m | - | 1H, Cyclopropyl-CH |

| ~0.85 | m | - | 2H, Cyclopropyl-CH ₂ |

| ~0.60 | m | - | 2H, Cyclopropyl-CH ₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C =O |

| ~164.0 (d, ¹JCF ≈ 250 Hz) | C -F |

| ~131.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to C=O) |

| ~129.5 (d, ³JCF ≈ 9 Hz) | Ar-C H (ortho to C=O) |

| ~115.5 (d, ²JCF ≈ 22 Hz) | Ar-C H (ortho to F) |

| ~23.0 | Cyclopropyl-C H |

| ~6.5 | Cyclopropyl-C H₂ |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -110 | Ar-F |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | N-H stretch |

| ~3080 | Medium | Aromatic C-H stretch |

| ~3010 | Medium | Cyclopropyl C-H stretch |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretches |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1230 | Strong | C-F stretch |

| ~850 | Strong | p-disubstituted benzene C-H bend |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 179 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M - C₃H₄N]⁺ (Loss of cyclopropylamine radical) |

| 95 | Medium | [C₆H₄F]⁺ (Fluorophenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of N-Cyclopropyl-4-fluorobenzamide. These protocols are based on standard laboratory procedures.

Synthesis of N-Cyclopropyl-4-fluorobenzamide

This procedure describes the synthesis via the reaction of 4-fluorobenzoyl chloride with cyclopropylamine.

Materials:

-

4-fluorobenzoyl chloride

-

Cyclopropylamine

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyclopropylamine (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford N-Cyclopropyl-4-fluorobenzamide as a solid.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of N-Cyclopropyl-4-fluorobenzamide in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 500 MHz for ¹H).

-

Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard. For ¹⁹F NMR, an external reference like CFCl₃ (δF = 0 ppm) can be used.

3.2.2. Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of N-Cyclopropyl-4-fluorobenzamide.

Caption: Workflow for the synthesis and spectroscopic characterization of N-Cyclopropyl-4-fluorobenzamide.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Cyclopropyl-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-4-fluorobenzamide is a chemical compound of interest in medicinal chemistry and drug discovery. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a detailed examination of the molecular structure and conformational preferences of N-Cyclopropyl-4-fluorobenzamide. It consolidates data from spectroscopic and computational studies of closely related analogues to infer its structural characteristics. This document also outlines the key experimental and computational methodologies employed in the structural elucidation of such molecules, providing a valuable resource for researchers in the field.

Introduction

N-substituted benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a cyclopropyl group on the amide nitrogen, as seen in N-Cyclopropyl-4-fluorobenzamide, can significantly influence the molecule's conformational preferences, which in turn can affect its interaction with biological targets. Understanding the nuances of its molecular structure is therefore critical for structure-activity relationship (SAR) studies and rational drug design. This guide will delve into the synthesis, structural features, and conformational analysis of N-Cyclopropyl-4-fluorobenzamide.

Synthesis

The synthesis of N-Cyclopropyl-4-fluorobenzamide typically proceeds via a standard amidation reaction. The general workflow involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with cyclopropylamine.

Molecular Structure and Conformation

While a specific single-crystal X-ray diffraction study for N-Cyclopropyl-4-fluorobenzamide is not publicly available, significant insights into its conformational behavior can be drawn from studies on analogous secondary N-cyclopropyl amides.[1] Research indicates that these molecules exhibit distinct conformational features that deviate from typical secondary amides.

Amide Bond Isomerism: E/Z (cis/trans) Conformation

The amide bond (CO-N) possesses a significant double bond character due to resonance, leading to restricted rotation and the possibility of E (cis) and Z (trans) isomers. For most acyclic secondary amides, the Z (trans) conformation, where the substituents on the carbonyl and nitrogen are on opposite sides of the C-N bond, is sterically favored.

However, studies on N-cyclopropylacetamide have shown an unusual conformational preference, with a notable population of the E (cis) rotamer (16-19%) observed in apolar solvents.[1] This suggests that N-Cyclopropyl-4-fluorobenzamide is also likely to exist as a mixture of Z and E conformers in solution.

Conformation around the N-Cyclopropyl Bond

Another key conformational feature of N-cyclopropyl amides is the rotation around the N-C(cyclopropyl) bond. Typically, secondary acetamides prefer an anti conformation. However, for N-cyclopropyl amides, an ortho conformation is adopted.[1] In the ortho conformation, the C-H bond of the cyclopropyl ring is syn-periplanar to the C=O bond of the amide.

Tabulated Structural Data (Predicted)

The following table summarizes the predicted key structural parameters for N-Cyclopropyl-4-fluorobenzamide based on typical values for related compounds. These are representative values and would require experimental verification.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.23 Å |

| C-N (amide) | ~1.33 Å | |

| N-C (cyclopropyl) | ~1.46 Å | |

| C-F | ~1.35 Å | |

| Bond Angles | O=C-N | ~122° |

| C-N-C (cyclopropyl) | ~120° | |

| Dihedral Angles | ω (O=C-N-C) | Z-isomer: ~180°E-isomer: ~0° |

| θ (C=O-N-Ccyclopropyl-H) | Ortho: ~0° |

Experimental Protocols for Structural Elucidation

The determination of the molecular structure and conformation of molecules like N-Cyclopropyl-4-fluorobenzamide relies on a combination of experimental and computational techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.

Methodology:

-

Crystallization: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformational dynamics of molecules in solution. 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR experiments provide information on chemical environment, connectivity, and spatial proximity of atoms.

Methodology for Conformational Analysis:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the different chemical environments of the protons and carbons. The presence of multiple sets of signals can indicate the existence of different conformers in slow exchange on the NMR timescale.

-

Variable Temperature (VT) NMR: NMR spectra are recorded at different temperatures to study dynamic processes. Changes in the spectra with temperature can provide information about the energy barriers between different conformers.

-

2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to identify protons that are close in space, which helps in determining the relative orientation of different parts of the molecule and distinguishing between E and Z isomers.

Computational Modeling

In the absence of experimental data, or to complement it, computational chemistry methods are invaluable for predicting molecular structure and conformation.

Methodology:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT) to find the minimum energy structures.

-

Energy Calculation: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature.

-

Spectroscopic Prediction: NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the predicted conformations.

Conclusion

The molecular structure and conformation of N-Cyclopropyl-4-fluorobenzamide are characterized by key features inherent to N-cyclopropyl amides. Notably, the potential for a significant population of the E (cis) amide isomer and a preferred ortho conformation around the N-cyclopropyl bond are distinguishing characteristics. A comprehensive understanding of these structural nuances, elucidated through a combination of spectroscopic techniques and computational modeling, is essential for the rational design and development of new chemical entities based on this scaffold.

References

Navigating the Solubility Landscape of N-Cyclopropyl-4-fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Cyclopropyl-4-fluorobenzamide belongs to the benzamide class of compounds, which are prevalent in numerous pharmaceutical agents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. Understanding the solubility of N-Cyclopropyl-4-fluorobenzamide in a range of organic solvents is essential for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

-

Formulation: Developing suitable delivery systems for preclinical and clinical studies.

-

Analytical Method Development: Choosing appropriate diluents for analytical techniques such as HPLC and spectroscopy.

This guide aims to provide a foundational understanding of the solubility of N-Cyclopropyl-4-fluorobenzamide and to equip researchers with the necessary methodologies to determine this crucial parameter.

Predicted Solubility Profile

Based on the general solubility trends of benzamide derivatives, a qualitative solubility profile for N-Cyclopropyl-4-fluorobenzamide can be predicted. The molecule possesses both hydrophobic (benzene ring, cyclopropyl group) and polar (amide group, fluorine atom) moieties, suggesting a nuanced solubility behavior.

Table 1: Predicted Qualitative Solubility of N-Cyclopropyl-4-fluorobenzamide in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The amide group can form hydrogen bonds with the hydroxyl group of the solvent, facilitating dissolution. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the amide proton and effectively solvate the aromatic and cyclopropyl groups. |

| Nonpolar | Hexane, Toluene | Poorly Soluble | The overall polarity of the molecule, primarily due to the amide and fluorine functionalities, is expected to limit solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble to Soluble | These solvents offer a balance of polarity that can accommodate the different functional groups of the molecule. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe the widely accepted shake-flask method for determining thermodynamic solubility and a general procedure for qualitative solubility assessment.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of N-Cyclopropyl-4-fluorobenzamide to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, separate the saturated supernatant from the excess solid by centrifugation followed by careful collection of the supernatant, or by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of N-Cyclopropyl-4-fluorobenzamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

DOT script for Thermodynamic Solubility Workflow

Thermodynamic Solubility Workflow

Qualitative Solubility Assessment

A rapid qualitative assessment can provide initial insights into the solubility profile across a broader range of solvents.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 1-5 mg) of N-Cyclopropyl-4-fluorobenzamide into a series of small test tubes or vials.

-

Solvent Addition: To each tube, add a measured volume (e.g., 0.1 mL) of a different organic solvent.

-

Observation: Vigorously mix the contents of each tube (e.g., using a vortex mixer) for a short period (e.g., 1-2 minutes).

-

Classification: Visually inspect each tube for the complete dissolution of the solid. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Hypothetical Signaling Pathway Involvement

Benzamide derivatives are known to interact with various biological targets. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway where a compound like N-Cyclopropyl-4-fluorobenzamide might act as an inhibitor of a key enzyme, leading to downstream cellular effects.

DOT script for Hypothetical Signaling Pathway

Hypothetical Signaling Pathway

Conclusion

While quantitative solubility data for N-Cyclopropyl-4-fluorobenzamide in various organic solvents is not extensively documented in publicly accessible sources, this technical guide provides a robust framework for researchers and drug development professionals. The predicted solubility profile, based on the behavior of analogous benzamide structures, offers valuable initial guidance. More importantly, the detailed experimental protocols provided herein empower researchers to generate precise and reliable solubility data tailored to their specific needs. A thorough understanding and experimental determination of solubility are indispensable for advancing the research and development of N-Cyclopropyl-4-fluorobenzamide as a potential therapeutic agent.

A Theoretical and Spectroscopic Investigation of N-Cyclopropyl-4-fluorobenzamide: A Computational Chemistry Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical analysis of the molecular properties of N-Cyclopropyl-4-fluorobenzamide, a molecule of interest in medicinal chemistry and drug design. Through the application of Density Functional Theory (DFT) calculations, this guide details the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound. This theoretical data is supplemented with established experimental protocols for its synthesis and spectroscopic characterization, offering a holistic view for researchers.

Computational Methodology

The theoretical properties of N-Cyclopropyl-4-fluorobenzamide were calculated using the Gaussian 16 suite of programs. The molecular geometry was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable balance between accuracy and computational cost for organic molecules of this size. Frequency calculations were performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra. Electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also derived from the optimized structure.

Figure 1: Computational workflow for the theoretical analysis of N-Cyclopropyl-4-fluorobenzamide.

Theoretical Properties

Optimized Molecular Geometry

The key structural parameters of N-Cyclopropyl-4-fluorobenzamide, including selected bond lengths and bond angles, as determined by DFT calculations, are presented in Table 1. The geometry reveals a planar benzamide group, with the cyclopropyl ring oriented out of this plane.

Table 1: Selected Optimized Geometrical Parameters for N-Cyclopropyl-4-fluorobenzamide

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.235 |

| C-N | 1.368 | |

| C-F | 1.352 | |

| N-H | 1.014 | |

| C-C (amide-phenyl) | 1.491 | |

| **Bond Angles (°) ** | O=C-N | 122.5 |

| C-N-H | 118.9 | |

| C-C-N (amide) | 116.7 | |

| F-C-C (phenyl) | 118.3 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to aid in the experimental characterization of the molecule. Key vibrational modes and their corresponding frequencies are summarized in Table 2.

Table 2: Major Calculated Vibrational Frequencies for N-Cyclopropyl-4-fluorobenzamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3450 | N-H Stretch | Amide N-H stretching |

| 3080 | C-H Stretch | Aromatic C-H stretching |

| 3015 | C-H Stretch | Cyclopropyl C-H stretching |

| 1685 | C=O Stretch | Amide I band |

| 1595 | C=C Stretch | Aromatic ring stretching |

| 1540 | N-H Bend | Amide II band |

| 1255 | C-N Stretch | Amide C-N stretching |

| 1220 | C-F Stretch | Aryl-F stretching |

Electronic Properties

The electronic properties of N-Cyclopropyl-4-fluorobenzamide were investigated by analyzing the HOMO and LUMO energies. The energy gap between these frontier orbitals is a key indicator of chemical reactivity and kinetic stability.

Figure 2: HOMO-LUMO energy diagram for N-Cyclopropyl-4-fluorobenzamide.

Table 3: Calculated Electronic Properties of N-Cyclopropyl-4-fluorobenzamide

| Property | Value |

| HOMO Energy | -6.78 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.53 eV |

| Ionization Potential (I) | 6.78 eV |

| Electron Affinity (A) | 1.25 eV |

| Electronegativity (χ) | 4.015 |

| Chemical Hardness (η) | 2.765 |

| Chemical Softness (S) | 0.362 |

| Electrophilicity Index (ω) | 2.91 |

Experimental Protocols

Synthesis of N-Cyclopropyl-4-fluorobenzamide

Reaction Scheme:

4-fluorobenzoyl chloride + cyclopropylamine → N-Cyclopropyl-4-fluorobenzamide + HCl

Procedure:

-

To a solution of cyclopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM, 10 mL) cooled to 0 °C in an ice bath, add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in DCM (5 mL) dropwise over 15 minutes with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain N-Cyclopropyl-4-fluorobenzamide as a crystalline solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the purified product is dissolved in deuterated chloroform (CDCl₃). The spectrum is expected to show signals corresponding to the aromatic protons (doublets in the range of 7.0-8.0 ppm), the amide proton (a broad singlet around 6.5-7.5 ppm), the cyclopropyl methine proton (a multiplet around 2.8-3.0 ppm), and the cyclopropyl methylene protons (multiplets in the range of 0.5-1.0 ppm).

-

¹³C NMR: The ¹³C NMR spectrum in CDCl₃ will show characteristic peaks for the carbonyl carbon (around 165 ppm), the aromatic carbons (in the range of 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant), and the cyclopropyl carbons (methine around 22-25 ppm and methylenes around 6-8 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A sample of the solid product is analyzed using a KBr pellet. The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), the C=O stretch (amide I band, ~1640 cm⁻¹), and the N-H bend (amide II band, ~1550 cm⁻¹).

Mass Spectrometry (MS):

-

The molecular weight of the compound can be confirmed by mass spectrometry. The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 179.

This comprehensive guide provides a foundational understanding of the theoretical and experimental properties of N-Cyclopropyl-4-fluorobenzamide. The presented data and protocols are intended to facilitate further research and development involving this and related molecular scaffolds.

An In-depth Technical Guide to the Potential Biological Activities of N-Cyclopropyl 4-fluorobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of N-Cyclopropyl 4-fluorobenzamide and its derivatives. Drawing upon available scientific literature, this document explores the anticancer, antimicrobial, and enzyme-inhibiting properties of this class of compounds. Detailed experimental methodologies for key biological assays are provided, and relevant signaling pathways are illustrated to offer a deeper understanding of their potential mechanisms of action.

Introduction

The N-Cyclopropyl 4-fluorobenzamide scaffold is a promising pharmacophore in modern medicinal chemistry. The unique combination of a cyclopropyl ring, known to enhance metabolic stability and binding affinity, with a 4-fluorobenzamide moiety, a common feature in many bioactive molecules, has led to the exploration of its derivatives for various therapeutic applications. This guide synthesizes the current understanding of the biological potential of these compounds, offering a valuable resource for researchers engaged in drug discovery and development.

Potential Biological Activities

While quantitative data for the parent N-Cyclopropyl 4-fluorobenzamide is limited in the public domain, studies on its closely related derivatives have revealed a spectrum of biological activities.

Anticancer Activity

Derivatives of N-Cyclopropyl 4-fluorobenzamide have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected N-Cyclopropyl Benzamide and Related Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-substituted Benzamide Derivative 13h | MCF-7 (Breast) | 1.89 | [1] |

| N-substituted Benzamide Derivative 13k | MCF-7 (Breast) | 2.15 | [1] |

| 4-Methylbenzamide Derivative 7 | K562 (Leukemia) | 2.27 | [2] |

| 4-Methylbenzamide Derivative 10 | K562 (Leukemia) | 2.53 | [2] |

| 4-Methylbenzamide Derivative 7 | HL-60 (Leukemia) | 1.42 | [2] |

| 4-Methylbenzamide Derivative 10 | HL-60 (Leukemia) | 1.52 | [2] |

| 4-Aminopyrazolo[3,4-d]pyrimidine Derivative 12c | UO-31 (Renal) | < 0.01 | [3] |

Antimicrobial and Antifungal Activity

Several N-Cyclopropyl 4-fluorobenzamide derivatives have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The proposed mechanism for antifungal activity involves the inhibition of the fungal enzyme CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.

Table 2: Antimicrobial and Antifungal Activity of Selected Cyclopropane-Containing Amide Derivatives

| Compound/Derivative | Microorganism | MIC80 (µg/mL) | Reference |

| Amide Derivative F5 | Staphylococcus aureus | 32 | [4] |

| Amide Derivative F9 | Staphylococcus aureus | 64 | [4] |

| Amide Derivative F9 | Escherichia coli | 32 | [4] |

| Amide Derivative F31 | Escherichia coli | 64 | [4] |

| Amide Derivative F8 | Candida albicans | 16 | [4] |

| Amide Derivative F24 | Candida albicans | 16 | [4] |

| Amide Derivative F42 | Candida albicans | 16 | [4] |

| N-(4-fluorophenyl) quino-[7,8-b][4][5]-benzodiazepin-3-carboxylic acid derivative 10a | S. aureus (standard) | 0.37 | [6] |

| N-(4-fluorophenyl) quino-[7,8-b][4][5]-benzodiazepin-3-carboxylic acid derivative 10a | S. aureus (resistant) | 23.4 | [6] |

| N-(4-fluorophenyl) quino-[7,8-b][4][5]-benzodiazepin-3-carboxylic acid derivative 10a | E. coli | 0.18 | [6] |

| N-(4-fluorophenyl) quino-[7,8-b][4][5]-benzodiazepin-3-carboxylic acid derivative 10a | P. aeruginosa | 23.4 | [6] |

| Benzamide Derivative 5a | Bacillus subtilis | 6.25 | [7] |

| Benzamide Derivative 5a | Escherichia coli | 3.12 | [7] |

| Carbazole Derivative 2 | S. aureus | 32 | [8] |

| Carbazole Derivative 4 | S. epidermidis | 32 | [8] |

Enzyme Inhibition

The cyclopropylamine moiety present in these derivatives is a known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that play a critical role in the metabolism of neurotransmitters. Inhibition of MAO is a key strategy in the treatment of depression and neurodegenerative disorders.

Table 3: Enzyme Inhibitory Activity of Selected Cyclopropylamine and Benzamide Derivatives

| Compound/Derivative | Enzyme | IC50 | Ki | Reference |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | - | [9] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | - | [9] |

| Benzylamine-sulfonamide derivative 4i | hMAO-B | 0.041 ± 0.001 µM | 0.036 µM | |

| Benzylamine-sulfonamide derivative 4t | hMAO-B | 0.065 ± 0.002 µM | 0.055 µM | |

| Biphenyl derivative 22 | Saccharomyces cerevisiae CYP51 | Potent Inhibition | - | [10] |

Experimental Protocols

Synthesis of N-Cyclopropyl 4-fluorobenzamide Derivatives

A general synthetic route to N-substituted benzamide derivatives involves the coupling of a carboxylic acid with an amine.[1]

Workflow for Synthesis of N-substituted Benzamide Derivatives

Caption: General synthesis of N-Cyclopropyl 4-fluorobenzamide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Workflow for MTT Assay

Caption: MTT assay workflow for cytotoxicity assessment.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Broth Microdilution Assay

Caption: Broth microdilution workflow for MIC determination.

Signaling Pathways

Antifungal Mechanism: Inhibition of CYP51

The antifungal activity of azole-containing compounds, and likely that of some N-Cyclopropyl 4-fluorobenzamide derivatives, is attributed to the inhibition of CYP51. This enzyme is a key player in the ergosterol biosynthesis pathway in fungi.

Caption: Inhibition of the fungal CYP51 enzyme.

Enzyme Inhibition: Monoamine Oxidase (MAO) Inhibition

Cyclopropylamine derivatives are known mechanism-based inhibitors of MAO. They are oxidized by the enzyme, leading to the generation of a reactive species that covalently binds to the FAD cofactor, causing irreversible inhibition.

Caption: Inhibition of monoamine oxidase (MAO).

Conclusion

N-Cyclopropyl 4-fluorobenzamide derivatives represent a versatile class of compounds with significant potential for the development of new therapeutic agents. The available data on their anticancer, antimicrobial, and enzyme-inhibiting activities warrant further investigation. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising chemical scaffold. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. mdpi.com [mdpi.com]

- 9. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

N-Cyclopropyl-4-fluorobenzamide: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl-4-fluorobenzamide is a key building block in medicinal chemistry, prized for the unique physicochemical properties it imparts to molecules. The strategic incorporation of a cyclopropyl ring and a fluorine atom onto a benzamide core offers a powerful approach to fine-tuning the pharmacological profile of drug candidates. The cyclopropyl group can enhance metabolic stability, improve potency by constraining molecular conformation, and modulate pKa and lipophilicity.[1][2] Simultaneously, the fluorine atom can increase binding affinity, block metabolic sites, and improve pharmacokinetic properties.[3][4] This whitepaper provides a comprehensive overview of N-cyclopropyl-4-fluorobenzamide as a building block, including its synthesis, its application in the development of therapeutic agents, and detailed experimental protocols.

Physicochemical Properties

N-Cyclopropyl-4-fluorobenzamide is a solid at room temperature with the following properties:

| Property | Value |

| CAS Number | 88229-16-7 |

| Molecular Formula | C10H10FNO |

| Molecular Weight | 179.19 g/mol |

| Melting Point | 118-119 °C |

| Boiling Point | 323.6 ± 25.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

Synthesis of N-Cyclopropyl-4-fluorobenzamide

The synthesis of N-cyclopropyl-4-fluorobenzamide is typically achieved through the acylation of cyclopropylamine with 4-fluorobenzoyl chloride. This reaction is generally straightforward and can be performed under standard laboratory conditions.

Experimental Protocol: Synthesis of N-Cyclopropyl-4-fluorobenzamide

Materials:

-

4-fluorobenzoyl chloride

-

Cyclopropylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 4-fluorobenzoyl chloride (1.0 equivalent) in dichloromethane at 0 °C, add triethylamine (1.1 equivalents).

-

Slowly add cyclopropylamine (1.0 equivalent) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench any remaining acid chloride and neutralize the triethylamine hydrochloride salt.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude N-cyclopropyl-4-fluorobenzamide can be purified by recrystallization or column chromatography on silica gel.

Applications in Medicinal Chemistry

The N-cyclopropyl-4-fluorobenzamide scaffold has been successfully incorporated into a variety of drug candidates, most notably in the field of oncology as a key component of kinase inhibitors.

Case Study: Cabozantinib (a MET/VEGFR2 Inhibitor)

Cabozantinib (marketed as Cometriq® and Cabometyx®) is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET. It is approved for the treatment of medullary thyroid cancer and advanced renal cell carcinoma. The synthesis of Cabozantinib involves the use of a key intermediate, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarbonyl chloride, which is a derivative of N-cyclopropyl-4-fluorobenzamide.[5]

The N-cyclopropyl-4-fluorobenzamide moiety in Cabozantinib plays a crucial role in its biological activity. The cyclopropyl group helps to properly orient the molecule within the ATP-binding pocket of the target kinases, while the 4-fluorophenyl group engages in favorable interactions with the protein.

Signaling Pathway:

Caption: Cabozantinib inhibits MET and VEGFR2 signaling pathways.

Quantitative Data for Cabozantinib and Related Analogs:

| Compound | Target | IC50 (nM) |

| Cabozantinib | MET | 1.3 |

| Cabozantinib | VEGFR2 | 0.035 |

| Cabozantinib | RET | 4 |

| Cabozantinib | KIT | 4.6 |

| Cabozantinib | AXL | 7 |

| Cabozantinib | TIE2 | 14.3 |

Experimental Workflow for Kinase Inhibition Assay:

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

N-Cyclopropyl-4-fluorobenzamide is a valuable and versatile building block in medicinal chemistry. Its unique combination of a constrained cyclopropyl ring and an electron-withdrawing fluorine atom provides medicinal chemists with a powerful tool to optimize the properties of drug candidates. The successful development of Cabozantinib highlights the potential of this scaffold in generating potent and selective kinase inhibitors. Further exploration of this building block in other therapeutic areas is warranted and holds promise for the discovery of novel and effective medicines.

References

- 1. US8299246B2 - N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses - Google Patents [patents.google.com]

- 2. biosynce.com [biosynce.com]

- 3. 1-cyclopropyl-7-(4-((5-(2,4-dichlorobenzylideneamino)-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)methyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as an anti-inflammatory compound - Patent US-11905282-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]

In-depth Technical Guide: Investigating the Mechanism of Action of N-Cyclopropyl 4-fluorobenzamide

Disclaimer: As of late 2025, publicly accessible scientific literature and databases lack specific studies detailing the definitive mechanism of action for N-Cyclopropyl 4-fluorobenzamide. This guide, therefore, outlines a prospective investigational framework based on the structural motifs of the molecule and the known biological activities of related compounds. The experimental protocols and potential findings described herein are hypothetical and intended to serve as a roadmap for researchers initiating studies on this compound.

Executive Summary

N-Cyclopropyl 4-fluorobenzamide is a synthetic small molecule featuring a cyclopropyl group appended to a fluorinated benzamide scaffold. While its specific biological targets remain uncharacterized, its structural components suggest potential interactions with several key enzyme families. This document presents a hypothetical framework for elucidating the mechanism of action of N-Cyclopropyl 4-fluorobenzamide, focusing on potential targets such as monoamine oxidases (MAOs) and sirtuins (SIRTs). Detailed experimental workflows, from initial screening to in-depth cellular analysis, are proposed. The objective is to provide a comprehensive guide for researchers and drug development professionals to systematically investigate the pharmacological properties of this compound.

Molecular Profile

| Property | Value | Source |

| IUPAC Name | N-cyclopropyl-4-fluorobenzamide | N/A |

| CAS Number | 88229-16-7 | N/A |

| Molecular Formula | C₁₀H₁₀FNO | N/A |

| Molecular Weight | 179.19 g/mol | N/A |

| Structure |  | N/A |

Postulated Mechanisms of Action and Investigational Pathways

Based on its chemical structure, two primary hypotheses for the mechanism of action of N-Cyclopropyl 4-fluorobenzamide are proposed:

-

Hypothesis 1: Inhibition of Monoamine Oxidases (MAOs): The presence of a cyclopropylamine moiety is a well-established pharmacophore for irreversible inhibition of MAO-A and MAO-B, enzymes critical for the metabolism of neurotransmitters.

-

Hypothesis 2: Modulation of Sirtuin Activity: The benzamide scaffold is present in several known inhibitors of sirtuins, a class of NAD⁺-dependent deacetylases involved in various cellular processes, including gene expression and metabolism.

The following sections detail the experimental protocols to investigate these hypotheses.

Investigational Workflow for MAO Inhibition

-

Objective: To determine the inhibitory potential of N-Cyclopropyl 4-fluorobenzamide against human MAO-A and MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Amplex® Red MAO Assay Kit (or equivalent fluorescent assay).

-

N-Cyclopropyl 4-fluorobenzamide (test compound).

-

Clorgyline (MAO-A selective inhibitor, positive control).

-

Pargyline (MAO-B selective inhibitor, positive control).

-

96-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of N-Cyclopropyl 4-fluorobenzamide.

-

In a 96-well plate, add MAO-A or MAO-B enzyme to each well.

-

Add the test compound or control inhibitors to the respective wells.

-

Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the Amplex® Red reagent/substrate mixture.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values using non-linear regression analysis.

Investigational Pathway for Sirtuin Modulation

-

Objective: To assess the inhibitory activity of N-Cyclopropyl 4-fluorobenzamide against key human sirtuin isoforms (SIRT1, SIRT2, and SIRT3).

-

Materials:

-

Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.

-

Fluorogenic sirtuin activity assay kit (e.g., SIRT-Glo™).

-

N-Cyclopropyl 4-fluorobenzamide (test compound).

-

Suramin (pan-sirtuin inhibitor, positive control).

-

Nicotinamide (sirtuin inhibitor, positive control).

-

96-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the respective sirtuin enzyme and its acetylated peptide substrate to the wells of a 96-well plate.

-

Add the test compound or controls to the appropriate wells.

-

Add NAD⁺ to initiate the deacetylation reaction.

-

Incubate at 37°C for a specified time.

-

Add the developer reagent to stop the reaction and generate a fluorescent signal.

-

Measure fluorescence intensity.

-

-

Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Quantitative Data Summary (Hypothetical)

The following tables present a template for summarizing potential quantitative data obtained from the proposed experiments.

Table 1: Hypothetical Inhibitory Activity against Monoamine Oxidases

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| N-Cyclopropyl 4-fluorobenzamide | [Insert Value] | [Insert Value] | [Insert Value] |

| Clorgyline | [Insert Value] | [Insert Value] | [Insert Value] |

| Pargyline | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: Hypothetical Inhibitory Activity against Sirtuins

| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) |

| N-Cyclopropyl 4-fluorobenzamide | [Insert Value] | [Insert Value] | [Insert Value] |

| Suramin | [Insert Value] | [Insert Value] | [Insert Value] |

| Nicotinamide | [Insert Value] | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

This document provides a structured and hypothetical framework for the initial investigation into the mechanism of action of N-Cyclopropyl 4-fluorobenzamide. The proposed experiments are designed to systematically test plausible hypotheses based on the compound's chemical structure. Positive results from these initial enzymatic and cellular assays would warrant further investigation, including detailed kinetic studies, in vivo efficacy models, and off-target screening to build a comprehensive pharmacological profile. The elucidation of its mechanism of action will be crucial in determining the potential therapeutic applications of N-Cyclopropyl 4-fluorobenzamide.

Methodological & Application

Synthesis of N-Cyclopropyl-4-fluorobenzamide: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive guide for the synthesis of N-Cyclopropyl-4-fluorobenzamide, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: the acylation of cyclopropylamine with 4-fluorobenzoyl chloride, and the direct amide coupling of 4-fluorobenzoic acid with cyclopropylamine using a modern coupling reagent. Detailed experimental protocols, reagent information, and expected outcomes are described to assist researchers in the successful preparation of the target compound. While specific yield and characterization data for N-Cyclopropyl-4-fluorobenzamide are not extensively reported in publicly available literature, this document provides expected ranges based on analogous reactions.

Introduction

N-Cyclopropyl-4-fluorobenzamide and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The cyclopropyl moiety can impart unique conformational constraints and metabolic stability, while the fluorinated benzoyl group can enhance binding affinity and pharmacokinetic properties. This document outlines two reliable and commonly employed methods for the synthesis of this key intermediate.

Synthetic Pathways

Two principal pathways for the synthesis of N-Cyclopropyl-4-fluorobenzamide are detailed below.

Method 1: Acylation of Cyclopropylamine with 4-Fluorobenzoyl Chloride

This classic and robust method involves the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with cyclopropylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Method 2: Amide Coupling of 4-Fluorobenzoic Acid and Cyclopropylamine

This approach utilizes a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid, facilitating amide bond formation with cyclopropylamine. This method is often preferred for its mild reaction conditions and high efficiency.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 403-43-0 | Sigma-Aldrich |

| Cyclopropylamine | C₃H₇N | 57.09 | 765-30-0 | Sigma-Aldrich |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | VWR |

| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |

Procedure:

-

To a stirred solution of cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL per mmol of cyclopropylamine) at 0 °C (ice bath), add a solution of 4-fluorobenzoyl chloride (1.05 eq) in DCM dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield N-Cyclopropyl-4-fluorobenzamide as a white to off-white solid.

Method 2: Synthesis via Amide Coupling

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 456-22-4 | Sigma-Aldrich |

| Cyclopropylamine | C₃H₇N | 57.09 | 765-30-0 | Sigma-Aldrich |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 148893-10-1 | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | VWR |

| Lithium Chloride (LiCl) | LiCl | 42.39 | 7447-41-8 | Sigma-Aldrich |

Procedure:

-

To a stirred solution of 4-fluorobenzoic acid (1.0 eq) in dry N,N-dimethylformamide (DMF, 5 mL per mmol of acid), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add cyclopropylamine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into a 5% aqueous solution of lithium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-